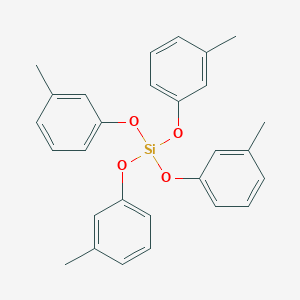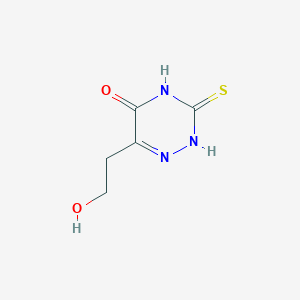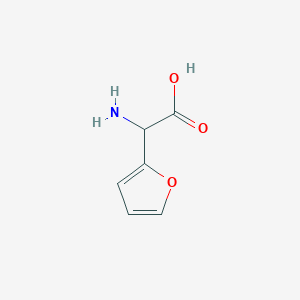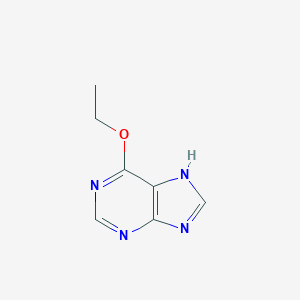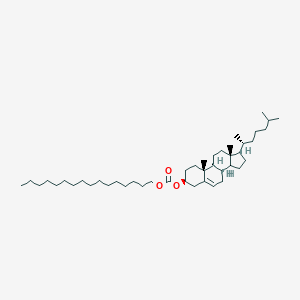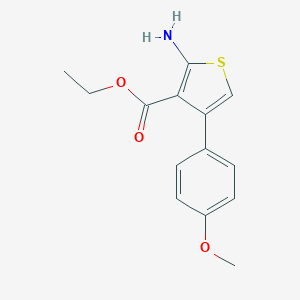
Tin diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin diphosphate, also known as stannous pyrophosphate, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a white powder that is soluble in water and has a molecular weight of 266.73 g/mol. This compound has been studied for its potential use in dental products, as well as in the treatment of bone diseases, among other applications.
Mecanismo De Acción
The mechanism of action of tin diphosphate is not fully understood, but it is thought to involve the formation of complexes with calcium ions in the body. This can lead to the stimulation of bone growth and mineralization, as well as the inhibition of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
Tin diphosphate has been shown to have a number of biochemical and physiological effects, including the stimulation of bone growth and mineralization, the inhibition of bacterial growth, and the reduction of dental plaque formation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tin diphosphate has a number of advantages for use in lab experiments, including its low toxicity and its ability to form stable complexes with calcium ions. However, it also has some limitations, including its relatively low solubility in water and its sensitivity to pH and temperature.
Direcciones Futuras
There are a number of future directions for research on tin diphosphate, including the development of new dental products and treatments for bone diseases. Other potential applications include the development of new materials with unique properties, such as glasses and ceramics. Additionally, further research is needed to fully understand the mechanism of action of tin diphosphate and to explore its potential uses in other areas of biomedicine.
Métodos De Síntesis
Tin diphosphate can be synthesized through a variety of methods, including the reaction of Tin diphosphate chloride with sodium pyrophosphate in an aqueous solution. Other methods include the reaction of tin oxide with phosphoric acid, or the reaction of tin(II) acetate with sodium pyrophosphate. The synthesis of tin diphosphate requires careful control of reaction conditions, including temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
Tin diphosphate has been extensively studied for its potential applications in various fields, including dentistry, biomedicine, and materials science. In dentistry, tin diphosphate has been studied for its potential use in toothpaste and mouthwash formulations, as it has been shown to have antibacterial properties and to help prevent the formation of dental plaque. In biomedicine, tin diphosphate has been studied for its potential use in the treatment of bone diseases, such as osteoporosis, as it has been shown to stimulate bone growth and mineralization. In materials science, tin diphosphate has been studied for its potential use in the development of new materials, such as ceramics and glasses, due to its unique properties.
Propiedades
Número CAS |
18472-93-0 |
|---|---|
Nombre del producto |
Tin diphosphate |
Fórmula molecular |
O7P2Sn |
Peso molecular |
292.65 g/mol |
Nombre IUPAC |
phosphonato phosphate;tin(4+) |
InChI |
InChI=1S/H4O7P2.Sn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4 |
Clave InChI |
MJRKFYKONYYOJX-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |
Otros números CAS |
18472-93-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



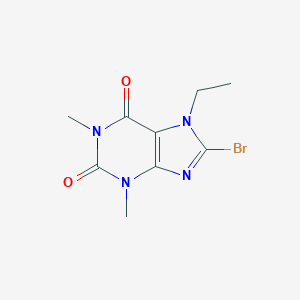
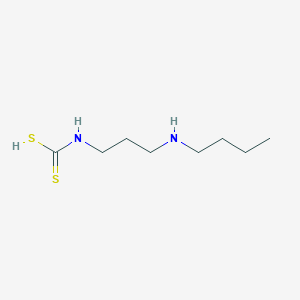
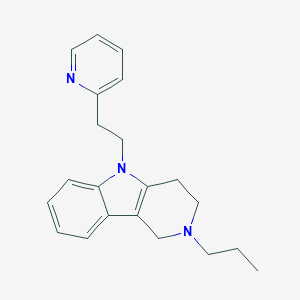
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)
